Homoferreirin
Overview
Description
Homoferreirin is a natural flavonoid found in the herbs of Desmodium sequax . It has a molecular formula of C17H16O6 .
Synthesis Analysis
The synthesis of Homoferreirin involves the use of the ethoxymethyl chloride method from the literature . The compounds dihydrocladrin and homoferreirin, along with related compounds di-O-methylhomoferreirin and 7-O-methylsativanone, have been synthesized in racemic forms from the corresponding desoxybenzoins .Molecular Structure Analysis
Homoferreirin has a molecular formula of C17H16O6, an average mass of 316.305 Da, and a monoisotopic mass of 316.094696 Da . It is an isoflavonoid with methoxy groups attached to the C4’ atom of the isoflavonoid backbone .Physical And Chemical Properties Analysis
Homoferreirin has a density of 1.4±0.1 g/cm3, a boiling point of 557.4±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . It has a molar refractivity of 81.7±0.3 cm3, a polar surface area of 85 Å2, and a molar volume of 232.9±3.0 cm3 .Scientific Research Applications
Synthesis of Homoferreirin : A study by Jain, Tyagi, and Prasad (1988) details the synthesis of homoferreirin and related compounds. They synthesized homoferreirin in racemic forms from corresponding desoxybenzoins using the ethoxymethyl chloride method. This research is significant for understanding the chemical synthesis and properties of homoferreirin (Jain, Tyagi, & Prasad, 1988).
Chemical Components of Heartwood : Balakrishna et al. (1962) explored the major crystalline components of the heartwood of Ougeinia dalbergioides Linn, among which homoferreirin was identified. This research contributes to understanding the natural sources and chemical composition involving homoferreirin (Balakrishna, Ramanathan, Seshadri, & Venkataramani, 1962).
Safety And Hazards
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-21-10-3-4-11(14(7-10)22-2)12-8-23-15-6-9(18)5-13(19)16(15)17(12)20/h3-7,12,18-19H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLDNMHDNFCNCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331952 | |
Record name | Homoferreirin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Homoferreirin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030111 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Homoferreirin | |
CAS RN |
482-01-9 | |
Record name | (±)-Homoferreirin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=482-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homoferreirin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Homoferreirin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030111 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 - 169 °C | |
Record name | Homoferreirin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030111 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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